molecular formula C12H17NOS B6417769 N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide CAS No. 1058491-91-0

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B6417769
CAS No.: 1058491-91-0
M. Wt: 223.34 g/mol
InChI Key: KSWDUFHOMJWOEA-UHFFFAOYSA-N
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Description

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of thiophene derivatives with cyclopentanecarboxylic acid derivatives. One common method is the condensation reaction, where thiophene is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic five-membered ring containing sulfur.

    2-Aminothiophene: A thiophene derivative with an amino group.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.

Uniqueness

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide is unique due to the presence of both a thiophene ring and a cyclopentanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(11-3-1-2-4-11)13-7-5-10-6-8-15-9-10/h6,8-9,11H,1-5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWDUFHOMJWOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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